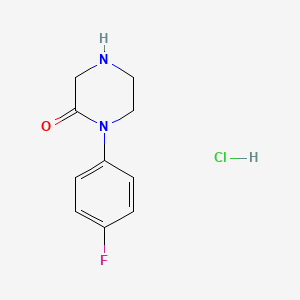

1-(4-Fluorophenyl)piperazin-2-one hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-fluorophenyl)piperazin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O.ClH/c11-8-1-3-9(4-2-8)13-6-5-12-7-10(13)14;/h1-4,12H,5-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWPKOVJFOOQNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)C2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(4-Fluorophenyl)piperazin-2-one hydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-(4-Fluorophenyl)piperazin-2-one Hydrochloride

Executive Summary

This compound is a crucial heterocyclic building block in medicinal chemistry, frequently utilized in the development of therapeutic agents targeting the central nervous system. The incorporation of a 4-fluorophenyl group can enhance metabolic stability and binding affinity to biological targets. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, designed for researchers and drug development professionals. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of the chemical transformations. The described pathway is a robust, multi-step process commencing with the synthesis of the key intermediate, N-(4-fluorophenyl)ethylenediamine, followed by a one-pot acylation and intramolecular cyclization to form the piperazin-2-one ring, and concluding with the formation of the stable hydrochloride salt.

Introduction

The piperazine moiety is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and its typical basicity make it an excellent component for optimizing the pharmacokinetic properties of a molecule. The piperazin-2-one structure, a lactam derivative of piperazine, retains key structural features while offering a different geometric and electronic profile.

The strategic introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. The 4-fluorophenyl group, in particular, often imparts desirable properties such as increased metabolic stability by blocking para-hydroxylation, and altered lipophilicity, which can improve cell membrane permeability and target engagement. This guide details a reliable and scalable synthesis for this compound, providing chemists with a practical path to this valuable intermediate.

Overall Synthetic Strategy

The synthesis is logically structured in three primary stages:

-

Formation of the Key Intermediate: Synthesis of N-(4-fluorophenyl)ethylenediamine via nucleophilic aromatic substitution.

-

Heterocycle Construction: A one-pot reaction involving the acylation of the intermediate with chloroacetyl chloride, followed by a base-mediated intramolecular cyclization to yield the piperazin-2-one core.

-

Salt Formation: Conversion of the resulting free base into its hydrochloride salt for enhanced stability and handling.

Caption: Overall workflow for the synthesis of 1-(4-Fluorophenyl)piperazin-2-one HCl.

Part 1: Synthesis of N-(4-Fluorophenyl)ethylenediamine

Principle and Rationale

The initial and critical step is the construction of the N-arylated diamine intermediate. While methods like the Buchwald-Hartwig amination offer excellent versatility for C-N bond formation[2], a more classical and cost-effective approach for this specific transformation is the direct nucleophilic substitution of an activated aryl halide or nitroarene with ethylenediamine. However, controlling selectivity to achieve mono-N-arylation can be challenging.

An alternative, robust method involves the reaction of 4-fluoroaniline with 2-chloroethylamine hydrochloride. This reaction proceeds via nucleophilic attack of the aniline nitrogen on the electrophilic carbon of 2-chloroethylamine. The reaction is typically performed at elevated temperatures to overcome the activation energy for C-N bond formation. A base is required to neutralize the hydrochloride salt of the reagent and the HCl generated during the reaction.

Detailed Experimental Protocol

-

To a sealed pressure vessel, add 4-fluoroaniline (1.0 eq.), 2-chloroethylamine hydrochloride (1.2 eq.), and sodium carbonate (2.5 eq.).

-

Add water as the solvent (approx. 5-10 mL per gram of 4-fluoroaniline).

-

Seal the vessel and heat the mixture to 140-150 °C with vigorous stirring for 12-18 hours.

-

After cooling to room temperature, carefully vent the vessel.

-

Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography on silica gel to yield N-(4-fluorophenyl)ethylenediamine as an oil.

Reaction Mechanism

The mechanism is a direct nucleophilic substitution. The aniline acts as the nucleophile, attacking the primary alkyl chloride.

Caption: Nucleophilic substitution to form the key diamine intermediate.

Part 2: Acylation and Cyclization to 1-(4-Fluorophenyl)piperazin-2-one

Principle and Rationale

This stage efficiently constructs the heterocyclic ring in a one-pot sequence. The process involves two distinct, base-mediated steps:

-

Acylation: The primary amino group of N-(4-fluorophenyl)ethylenediamine is significantly more nucleophilic than the secondary aniline nitrogen due to the electron-withdrawing nature of the phenyl ring. This inherent selectivity allows for the preferential acylation of the terminal nitrogen by chloroacetyl chloride. A mild, non-nucleophilic base like triethylamine (TEA) is used to scavenge the HCl produced during this step, preventing the protonation of the starting amine.

-

Intramolecular Cyclization: After acylation, a stronger base (e.g., potassium carbonate, sodium ethoxide) is introduced. This base deprotonates the secondary amine (the aniline nitrogen), which becomes a potent intramolecular nucleophile. It then attacks the electrophilic carbon bearing the chlorine atom, displacing it in an intramolecular SN2 reaction to form the six-membered piperazin-2-one ring.

Detailed Experimental Protocol

-

Dissolve N-(4-fluorophenyl)ethylenediamine (1.0 eq.) and triethylamine (1.5 eq.) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂).

-

Cool the solution to 0 °C in an ice bath.

-

Add chloroacetyl chloride (1.1 eq.) dropwise via a syringe, maintaining the temperature below 5 °C.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

-

Add a strong base, such as powdered potassium carbonate (3.0 eq.), and a phase-transfer catalyst like tetrabutylammonium bromide (0.05 eq.) if using a biphasic system, or switch to a more polar solvent like DMF.

-

Heat the mixture to 50-60 °C and stir for 6-12 hours until TLC or LC-MS analysis indicates the completion of the cyclization.

-

Cool the reaction, filter off the inorganic salts, and wash the filter cake with the solvent.

-

Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) or recrystallization to yield 1-(4-fluorophenyl)piperazin-2-one as a solid.

Mechanism of Intramolecular Cyclization

Caption: Base-mediated intramolecular cyclization to form the piperazinone ring.

Part 3: Formation of the Hydrochloride Salt

Principle and Rationale

The final free base is often converted to a salt to improve its stability, crystallinity, and handling properties. Hydrochloride salts are most common in pharmaceutical applications. The process involves a simple acid-base reaction where the most basic nitrogen atom in the piperazin-2-one ring (N4) is protonated by hydrochloric acid. The resulting salt typically precipitates from a suitable organic solvent.

Detailed Experimental Protocol

-

Dissolve the purified 1-(4-fluorophenyl)piperazin-2-one free base (1.0 eq.) in a minimal amount of a suitable solvent, such as ethanol or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether or concentrated HCl in ethanol, 1.1 eq.) with stirring.

-

A precipitate will form, often immediately. Continue stirring for 30-60 minutes at room temperature or in an ice bath to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold diethyl ether to remove any residual solvent and unreacted starting material.

-

Dry the product under vacuum to yield this compound as a stable, crystalline solid.

Quantitative Data Summary

| Step | Reactant 1 (eq.) | Reactant 2 (eq.) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| 1 | 4-Fluoroaniline (1.0) | 2-Chloroethylamine HCl (1.2) | Na₂CO₃ (2.5) | Water | 140-150 | 12-18 | 60-75% |

| 2 | Intermediate 1 (1.0) | Chloroacetyl Chloride (1.1) | TEA (1.5) / K₂CO₃ (3.0) | DCM/DMF | 0 to 60 | 8-15 | 75-85% |

| 3 | Free Base (1.0) | HCl solution (1.1) | N/A | Ethanol/EtOAc | 0-25 | 0.5-1 | >95% |

Conclusion

The described synthetic pathway provides a reliable and scalable method for the preparation of this compound. The strategy relies on fundamental and well-understood organic reactions, including nucleophilic substitution and intramolecular cyclization. By carefully controlling reaction conditions and understanding the underlying chemical principles of selectivity and reactivity, researchers can efficiently access this valuable building block for application in pharmaceutical research and development. The self-validating nature of the protocols, from the selective acylation of the diamine to the final salt formation, ensures high purity and yield of the target compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Fluorophenyl)piperazin-2-one Hydrochloride

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the physicochemical properties of 1-(4-Fluorophenyl)piperazin-2-one hydrochloride (FPPO-HCl). Due to the limited availability of direct experimental data for this specific compound in public literature, this guide establishes a framework for its characterization. It combines theoretical predictions based on its chemical structure with detailed, field-proven experimental protocols for determining its essential physicochemical parameters. The causality behind experimental choices, self-validating systems, and authoritative grounding are emphasized to ensure scientific integrity. This guide serves as a complete roadmap for any research endeavor involving FPPO-HCl, from initial synthesis to comprehensive characterization.

Introduction and Molecular Overview

This compound is a derivative of piperazine, a heterocyclic amine that is a ubiquitous scaffold in medicinal chemistry.[1] The incorporation of a lactam (a cyclic amide) into the piperazine ring at the 2-position and the presence of a 4-fluorophenyl group at the N1 position create a molecule with unique structural and electronic features. These modifications are expected to significantly influence its physicochemical properties compared to simple arylpiperazines, impacting its solubility, basicity, and ultimately its pharmacokinetic and pharmacodynamic profile.[2][3] The hydrochloride salt form is intended to improve aqueous solubility and handling properties.[4]

This guide will systematically explore the predicted properties of FPPO-HCl and provide robust methodologies for their empirical determination.

Molecular Structure:

-

IUPAC Name: this compound

-

CAS Number: 697305-48-9

-

Molecular Formula: C₁₀H₁₂ClFN₂O

-

Molecular Weight: 230.67 g/mol [5]

Synthesis and Structural Confirmation

Proposed Synthetic Workflow

The synthesis would likely involve the coupling of piperazin-2-one with 1-fluoro-4-iodobenzene (or the corresponding bromo- or chloro-arene) followed by salt formation.

Caption: Proposed synthetic workflow for FPPO-HCl via Buchwald-Hartwig amination.

Causality: The Buchwald-Hartwig amination is the method of choice for forming C-N bonds between aryl halides and cyclic amines due to its high functional group tolerance and generally excellent yields.[8] The choice of a palladium catalyst and a sterically hindered phosphine ligand is critical for achieving efficient coupling, especially with potentially less reactive aryl chlorides.[6]

Structural Verification Protocols

Post-synthesis, the identity and purity of the compound must be unequivocally confirmed using a suite of spectroscopic and chromatographic techniques.

Table 1: Analytical Methods for Structural Confirmation and Purity Assessment

| Technique | Purpose | Expected Observations |

| ¹H & ¹³C NMR | Confirm covalent structure, identify proton and carbon environments. | ¹H NMR: Signals for the 4-fluorophenyl group (aromatic region), and distinct methylene proton signals for the piperazin-2-one ring. The amide N-H proton may be broad or not observed. ¹³C NMR: Signals for the aromatic carbons (with C-F coupling), methylene carbons, and a characteristic downfield signal for the carbonyl carbon (>165 ppm). |

| Mass Spectrometry (MS) | Determine molecular weight and fragmentation pattern. | ESI+: Expect to see the [M+H]⁺ ion for the free base at m/z 195.1. Fragmentation may involve cleavage of the piperazine ring.[9][10] |

| FTIR Spectroscopy | Identify key functional groups. | Strong absorbance for the amide carbonyl (C=O) stretch (~1650-1680 cm⁻¹), N-H stretch (~3200-3400 cm⁻¹), C-N stretches, and bands characteristic of the aromatic ring and C-F bond. |

| HPLC-UV/DAD | Determine purity and quantify impurities. | A single major peak should be observed. A Diode Array Detector (DAD) can help in peak identification and purity assessment by comparing UV spectra across the peak. |

| Elemental Analysis | Confirm elemental composition (C, H, Cl, F, N, O). | The experimentally determined percentages of each element should be within ±0.4% of the theoretical values for the C₁₀H₁₂ClFN₂O formula. |

Predicted and Experimental Physicochemical Properties

The following section details the predicted physicochemical properties of FPPO-HCl and provides standardized protocols for their experimental determination.

Physical State and Appearance

-

Predicted: As a hydrochloride salt of an organic amine, the compound is expected to be a crystalline solid at room temperature.[11] The color would likely be white to off-white.

Melting Point

-

Predicted: N-arylpiperazine derivatives often have melting points in the range of 80-200 °C.[12] The hydrochloride salt form typically increases the melting point compared to the free base due to the ionic character and stronger intermolecular forces in the crystal lattice. A melting point in the range of 180-250 °C with decomposition would be a reasonable prediction.

-

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. Finely powder a small amount of the sample.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to about 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. For a pure compound, this range should be narrow (< 2 °C).

-

Acidity Constant (pKa)

The pKa value is critical as it dictates the ionization state of the molecule at a given pH, which in turn governs its solubility, absorption, and receptor-binding interactions.[13] FPPO-HCl has two key sites: the amide nitrogen (N1) and the secondary amine nitrogen (N4), which will be protonated in the hydrochloride salt.

-

Predicted:

-

Amide (N1): The amide nitrogen is generally considered non-basic due to the delocalization of its lone pair into the adjacent carbonyl group. Its pKa will be very low and not relevant in the physiological pH range.

-

Amine (N4): The secondary amine at the N4 position is the primary basic center. The pKa of piperazine itself is approximately 9.8.[14] The electron-withdrawing effect of the N1-aryl group and the adjacent carbonyl group will decrease the basicity of the N4 amine. Therefore, the pKa of the conjugate acid (protonated N4) is predicted to be in the range of 6.5 - 8.0 .

-

-

Experimental Protocol: pKa Determination by Potentiometric Titration

-

System Calibration: Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[15]

-

Sample Preparation: Accurately weigh and dissolve a sample of FPPO-HCl in deionized water (or a water/co-solvent mixture if solubility is low) to create a solution of known concentration (e.g., 1-5 mM). Maintain constant ionic strength with a background electrolyte like 0.15 M KCl.[13]

-

Titration: Place the solution in a jacketed beaker at a constant temperature (e.g., 25 °C) and purge with nitrogen to remove dissolved CO₂. Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH).

-

Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. The equivalence point can be found from the inflection point of the titration curve, often visualized more clearly using the first or second derivative plot (ΔpH/ΔV or Δ²pH/ΔV² vs. V).[16]

-

Caption: Experimental workflow for determining pKa by potentiometric titration.

Solubility

Solubility is a cornerstone property in drug development, directly impacting bioavailability and formulation strategies.

-

Predicted: The hydrochloride salt form is designed to enhance aqueous solubility compared to the free base.[17] However, the presence of the fluorophenyl ring introduces lipophilicity. The overall solubility in aqueous media is expected to be moderate and highly pH-dependent. Solubility will be highest at pH values well below the pKa of the N4 amine (where the cationic form dominates) and lowest at pH values above the pKa (where the neutral, less soluble free base precipitates). Piperazine itself is freely soluble in water.[18]

-

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method (ICH Guideline Q6A)

-

Sample Preparation: Add an excess amount of FPPO-HCl to a series of vials containing buffers of different pH values (e.g., pH 2, 5, 7.4, 9). The amount should be sufficient to ensure a solid phase remains at equilibrium.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge or filter the samples to separate the solid from the saturated solution. Use filters that do not adsorb the compound.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved FPPO-HCl using a validated analytical method, typically HPLC-UV.

-

Result: The determined concentration represents the thermodynamic solubility at that specific pH and temperature.

-

Table 2: Summary of Predicted and Experimental Physicochemical Properties

| Property | Predicted Value / State | Recommended Experimental Method |

| Physical State | White to off-white crystalline solid | Visual Inspection |

| Molecular Formula | C₁₀H₁₂ClFN₂O | Mass Spectrometry, Elemental Analysis |

| Molecular Weight | 230.67 g/mol | Mass Spectrometry |

| Melting Point | 180 - 250 °C (with decomposition) | Capillary Melting Point Apparatus |

| pKa (N4-H⁺) | 6.5 - 8.0 | Potentiometric Titration |

| Aqueous Solubility | pH-dependent; moderate | Shake-Flask Method (Thermodynamic) |

Stability

-

Predicted: The hydrochloride salt is expected to be relatively stable as a solid under standard storage conditions (room temperature, protected from light and moisture). The amide bond is generally stable but can be susceptible to hydrolysis under strongly acidic or basic conditions. The fluorophenyl group is chemically robust.

-

Protocol: Preliminary Stability Assessment

-

Solution Stability: Prepare solutions of the compound in relevant buffers (e.g., acidic, neutral, basic) and solvents. Monitor the purity by HPLC at set time points (e.g., 0, 4, 8, 24 hours) to check for degradation.

-

Solid-State Stability: Store the solid compound under accelerated conditions (e.g., 40 °C / 75% relative humidity) and test for degradation and changes in physical appearance at specified intervals.

-

Chromatographic and Spectroscopic Profile

High-Performance Liquid Chromatography (HPLC)

-

Rationale: HPLC is the primary tool for purity determination and quantification. Due to the polarity of the molecule, particularly in its protonated salt form, a standard C18 column might show poor retention.[19] A polar-embedded or polar-endcapped reversed-phase column, or Hydrophilic Interaction Liquid Chromatography (HILIC), may be necessary for robust method development.[20]

-

Starting Method Conditions:

-

Column: Polar-embedded C18 (e.g., Ascentis RP-Amide), 150 x 4.6 mm, 5 µm.

-

Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water.

-

Mobile Phase B: Acetonitrile or Methanol.

-

Gradient: Start with a high aqueous percentage (e.g., 95% A) and ramp to a higher organic percentage.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at an appropriate wavelength (determined by UV scan, likely around 240-260 nm).

-

Column Temperature: 30 °C.

-

Spectroscopic Signatures

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (Predicted, in DMSO-d₆):

-

Aromatic Protons: Two sets of doublets or multiplets between δ 7.0-7.5 ppm.

-

Piperazinone Protons: Methylene protons adjacent to nitrogen and the carbonyl will appear as distinct multiplets, likely in the δ 3.0-4.0 ppm range.

-

Amine Proton (N4-H): A broad signal, potentially downfield due to protonation, or may exchange with solvent.

-

Amide Proton (N-H): A signal likely between δ 8.0-9.0 ppm.

-

-

¹³C NMR (Predicted, in DMSO-d₆):

-

Carbonyl Carbon: δ > 165 ppm.

-

Aromatic Carbons: Between δ 115-165 ppm, with the carbon attached to fluorine showing a large ¹JCF coupling constant.

-

Aliphatic Carbons: Between δ 40-60 ppm.

-

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray Ionization (ESI) in positive mode is ideal for this basic compound.

-

Expected Fragmentation: The primary fragmentation pathway for N-arylpiperazines involves cleavage of the bonds within the piperazine ring, often leading to characteristic fragment ions.[9][21] The loss of the ethyleneimine group or cleavage alpha to the N4 nitrogen are common pathways. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the parent ion.

-

Conclusion

This compound is a compound of significant interest for medicinal chemistry, yet it remains poorly characterized in the public domain. This guide provides a comprehensive framework for its synthesis, purification, and detailed physicochemical characterization. By combining theoretical predictions with robust, standardized experimental protocols, researchers can confidently and systematically elucidate the properties of this molecule. The methodologies outlined herein are grounded in established analytical principles and are designed to produce reliable, high-quality data essential for any drug discovery and development program.

References

- 1. Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. Piperazine - Wikipedia [en.wikipedia.org]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. scispace.com [scispace.com]

- 17. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 18. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. assets.fishersci.com [assets.fishersci.com]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. researchgate.net [researchgate.net]

structural analysis of 1-(4-Fluorophenyl)piperazin-2-one hydrochloride

An In-Depth Technical Guide to the Structural Analysis of 1-(4-Fluorophenyl)piperazin-2-one Hydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of this compound (CAS: 697305-48-9), a key intermediate in medicinal chemistry programs targeting the central nervous system[1]. This document moves beyond rote procedural descriptions to offer an integrated analytical strategy, grounded in the principles of spectroscopic and crystallographic analysis. We will detail the causality behind experimental choices, establish self-validating protocols, and provide predictive data based on closely related analogues to guide researchers in confirming the identity, purity, and three-dimensional structure of this compound. This guide is intended for researchers, analytical scientists, and drug development professionals who require a robust and logical approach to molecular characterization.

Molecular Framework and Analytical Significance

This compound is a heterocyclic compound featuring a fluorophenyl moiety attached to a piperazin-2-one ring. The presence of the hydrochloride salt form dictates many of the analytical considerations, particularly regarding solubility and ionization.

The core structure contains several key features for spectroscopic analysis:

-

Aromatic System: A para-substituted fluorophenyl ring provides distinct signals in NMR and characteristic absorptions in IR and UV spectroscopy.

-

Piperazin-2-one Ring: This is a cyclic amide (a lactam). The carbonyl group is a powerful diagnostic tool in IR spectroscopy, and its electron-withdrawing nature significantly influences the chemical environment of adjacent protons and carbons in NMR.

-

Chiral Center: The C3 carbon of the piperazinone ring is a stereocenter, though this guide will focus on the analysis of the racemic mixture.

-

Protonated Amine: As a hydrochloride salt, the nitrogen at the 4-position (N4) of the piperazine ring is protonated, which is crucial for mass spectrometry ionization and for understanding intermolecular interactions in the solid state.

The unambiguous confirmation of this structure is paramount for ensuring the integrity of subsequent synthetic steps and the pharmacological profile of any derived active pharmaceutical ingredients.

Caption: Chemical structure of this compound.

Core Analytical Methodologies

A multi-technique approach is essential for a comprehensive structural validation. The data from each method should be corroborative, building a complete and self-consistent picture of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of a molecule. Both ¹H and ¹³C NMR are required to map out the carbon-hydrogen framework.

Expertise & Experience: The choice of a deuterated solvent is critical. Given the hydrochloride salt form, Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O) are primary candidates due to their polarity. DMSO-d₆ is often preferred as it solubilizes the compound while keeping the N-H protons observable. The electron-withdrawing carbonyl group at C2 will cause a significant downfield shift for the adjacent methylene protons at C3 compared to a standard piperazine ring. Similarly, the protons at C5 will be shifted downfield due to their proximity to the protonated N4.

Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆) The following predictions are based on known spectral data for the closely related analogue, 1-(4-fluorophenyl)piperazine dihydrochloride[2][3], with adjustments for the C2-carbonyl group.

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| Aromatic (C'2, C'6) | 7.20 - 7.35 | Doublet of Doublets (dd) | ~118-120 |

| Aromatic (C'3, C'5) | 7.05 - 7.15 | Triplet (t) | ~115-117 (d, JC-F) |

| Aromatic (C'1) | - | Singlet (s) | ~145-147 |

| Aromatic (C'4) | - | Singlet (s) | ~156-159 (d, JC-F) |

| Piperazinone C3-H₂ | ~4.10 - 4.20 | Singlet (s) | ~50-55 |

| Piperazinone C5-H₂ | ~3.40 - 3.55 | Triplet (t) | ~45-48 |

| Piperazinone C6-H₂ | ~3.20 - 3.35 | Triplet (t) | ~42-45 |

| Piperazinone C2=O | - | - | ~165-170 |

| Piperazinone N1-H | ~8.0 - 8.5 | Broad Singlet (br s) | - |

| Piperazinone N4-H₂⁺ | ~9.5 - 10.5 | Broad Singlet (br s) | - |

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of DMSO-d₆ in a 5 mm NMR tube[4]. Add a minimal amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm)[4].

-

Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum with a standard pulse sequence. A spectral width of 0-12 ppm is typically sufficient[4].

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A spectral width of 0-200 ppm is standard. An extended acquisition time may be necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Integrate the ¹H signals and reference both spectra to TMS.

Caption: A streamlined workflow for NMR structural analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

MS provides the exact molecular weight and crucial structural information via fragmentation analysis. As a pre-charged hydrochloride salt, Electrospray Ionization (ESI) is the method of choice, typically coupled with Liquid Chromatography (LC-MS).

Expertise & Experience: The compound will be observed in positive ion mode as the protonated molecule, [M+H]⁺, where M is the free base. The expected m/z will be for the C₁₀H₁₁FN₂O free base plus a proton. The fragmentation pattern will be influenced by the stability of the aromatic ring and the piperazinone structure. We can predict key fragmentation pathways by referencing data from the analogue 1-(4-fluorophenyl)piperazine, which shows major peaks at m/z 138 and 122[5].

Predicted Mass Spectrometry Data (ESI+)

-

Molecular Ion (Free Base): C₁₀H₁₁FN₂O, Exact Mass: 194.0855

-

Observed Ion [M+H]⁺: 195.0933

| Predicted m/z | Proposed Fragment Structure | Neutral Loss | Rationale |

| 195.09 | [C₁₀H₁₂FN₂O]⁺ | - | Protonated molecular ion. |

| 167.09 | [C₁₀H₁₂FN]⁺ | CO | Loss of carbonyl group. |

| 138.07 | [C₈H₉FN]⁺ | C₂H₃NO | Cleavage of the piperazinone ring. |

| 122.04 | [C₇H₅F]⁺ | C₃H₇N₂O | Fragmentation leading to fluorobenzyl cation. |

| 95.02 | [C₆H₄F]⁺ | C₄H₈N₂O | Fluorophenyl cation. |

Experimental Protocol: LC-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water mixture.

-

Chromatography: Inject the sample into an LC system equipped with a C18 column. Use a gradient elution profile with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Formic acid ensures the analyte remains protonated.

-

Mass Spectrometry: Analyze the column eluent with a mass spectrometer (e.g., Q-TOF or Orbitrap for high resolution) using positive mode ESI.

-

MS/MS Analysis: Isolate the precursor ion (m/z 195.09) in the collision cell and apply collision-induced dissociation (CID) energy to generate a fragment ion spectrum, which can be used to confirm the proposed fragmentation pathways. Mass spectrometry techniques are crucial for the structural characterization of newly synthesized piperazine derivatives[6][7].

Caption: Key fragmentation steps for 1-(4-Fluorophenyl)piperazin-2-one.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

Expertise & Experience: The most diagnostic absorption for this molecule is the strong carbonyl (C=O) stretch from the lactam ring, expected between 1650-1680 cm⁻¹. The presence of the hydrochloride will result in a broad absorption band for the N⁺-H stretch, typically in the 2400-2800 cm⁻¹ region. Aromatic C-H and the C-F bond will also show characteristic signals. Comparing the spectrum to that of 1-(4-fluorophenyl)piperazine would clearly show the new, strong C=O peak, confirming the presence of the piperazin-2-one structure.

Predicted FTIR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Intensity |

| 3100 - 3000 | Aromatic C-H | Stretch | Medium-Weak |

| 2980 - 2850 | Aliphatic C-H | Stretch | Medium |

| 2800 - 2400 | N⁺-H (Ammonium salt) | Stretch | Strong, Broad |

| ~1670 | C=O (Lactam) | Stretch | Strong, Sharp |

| ~1600, ~1500 | Aromatic C=C | Stretch | Medium |

| ~1220 | C-F | Stretch | Strong |

| ~1150 | C-N | Stretch | Medium |

Experimental Protocol: FTIR (KBr Pellet)

-

Sample Preparation: Grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹[8].

-

Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

X-ray Crystallography: Definitive 3D Structure

Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional atomic arrangement in the solid state, including stereochemistry and intermolecular interactions.

Expertise & Experience: While a crystal structure for the target molecule is not publicly available, we can anticipate key features based on related structures, such as other piperazine hydrochlorides[9]. The piperazin-2-one ring is expected to adopt a stable chair or distorted chair conformation. The most vital information will be the network of hydrogen bonds. We expect to see strong N⁺-H···Cl⁻ hydrogen bonds between the protonated N4 amine and the chloride anion. Additionally, the amide N1-H may act as a hydrogen bond donor, potentially to the carbonyl oxygen of an adjacent molecule or to the chloride ion. These interactions govern the crystal packing and solid-state properties of the material.

Anticipated Crystallographic Features:

-

Conformation: A chair conformation for the piperazinone ring.

-

Hydrogen Bonding: A primary N⁺-H···Cl⁻ interaction will be the dominant feature. Secondary N-H···O=C or N-H···Cl⁻ interactions are also likely.

-

Crystal Packing: The molecules will pack in layers or a 3D network stabilized by the hydrogen bonds and potential π-stacking of the fluorophenyl rings.

Experimental Workflow: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by irradiating it with monochromatic X-rays.

-

Structure Solution & Refinement: Process the diffraction data to determine the unit cell and space group. Solve the structure using direct methods or Patterson methods to locate the atomic positions, and refine the model against the experimental data to obtain the final, precise 3D structure.

Caption: Plausible hydrogen bonding interactions in the crystal lattice.

Integrated Structural Verification Strategy

Caption: The convergence of analytical data for structural confirmation.

The process is as follows:

-

MS confirms the molecular weight.

-

FTIR confirms the presence of the key functional groups.

-

NMR confirms the atom-to-atom connectivity and provides the definitive 2D structure.

-

X-ray crystallography, if performed, provides the ultimate proof of the 3D structure in the solid state.

When the results from all techniques are in agreement, the structure of this compound can be considered fully elucidated and verified.

References

- 1. This compound [myskinrecipes.com]

- 2. 1-(4-Fluorophenyl)piperazine dihydrochloride(64090-19-3) 1H NMR spectrum [chemicalbook.com]

- 3. 1-(4-Fluorophenyl)piperazine dihydrochloride | C10H15Cl2FN2 | CID 16211916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 1-(4-Fluorophenyl)piperazine | C10H13FN2 | CID 75260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. journals.iucr.org [journals.iucr.org]

A Technical Guide to the CNS Mechanism of Action of 1-(4-Fluorophenyl)piperazin-2-one Hydrochloride: A Multi-Receptor Modulation Approach

Abstract: The phenylpiperazine scaffold is a cornerstone in modern neuropharmacology, giving rise to a multitude of clinically significant agents for treating central nervous system (CNS) disorders.[1] This technical guide provides an in-depth analysis of the putative mechanism of action for 1-(4-Fluorophenyl)piperazin-2-one hydrochloride (FPPO), a compound belonging to this versatile chemical class. Based on structure-activity relationships derived from analogous compounds, we postulate that FPPO exerts its therapeutic effects through a multi-receptor modulation strategy, primarily involving the serotonergic system.[2][3] This document will detail the hypothesized molecular targets, the downstream signaling consequences, and a comprehensive suite of experimental protocols designed to rigorously validate this mechanistic hypothesis.

Introduction: The Phenylpiperazine Scaffold in CNS Drug Discovery

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its favorable pharmacokinetic properties and its ability to be readily functionalized to achieve specific receptor interactions within the CNS. When coupled with a phenyl group, the resulting phenylpiperazine moiety has been successfully exploited to develop drugs for depression, anxiety, and psychosis. The addition of a fluorine atom to the phenyl ring, as seen in FPPO, is a common strategy to enhance metabolic stability and receptor binding affinity.[4]

The "-2-one" lactam structure in FPPO introduces a degree of conformational rigidity and additional hydrogen bonding capabilities, suggesting a refined interaction profile with its target receptors compared to more flexible phenylpiperazine analogs. Based on extensive research into similar phenylpiperazine pyrrolidin-2-one derivatives which demonstrate potent antidepressant-like effects and high affinity for serotonin receptors, we hypothesize a primary role for FPPO in modulating serotonergic pathways.[2]

Postulated Mechanism of Action: A Serotonin Receptor Modulator

We propose that this compound achieves its therapeutic potential in CNS disorders via a dual-action mechanism targeting key serotonin (5-HT) receptors:

-

Primary Target: 5-HT2A Receptor Antagonism: The core hypothesis is that FPPO acts as a potent antagonist at the 5-HT2A receptor. This receptor is a Gq/11-coupled GPCR, and its over-activation is implicated in the pathophysiology of psychosis and the negative symptoms of schizophrenia, as well as sleep disturbances. Antagonism of 5-HT2A receptors is a hallmark of atypical antipsychotic drugs and is known to increase dopamine release in key brain regions like the prefrontal cortex, potentially alleviating cognitive and negative symptoms.

-

Secondary Target: 5-HT1A Receptor Partial Agonism: We further postulate that FPPO possesses partial agonist activity at the 5-HT1A autoreceptor. This Gi/o-coupled receptor acts as a "brake" on the serotonin system. Partial agonism at this site reduces the firing rate of serotonin neurons, leading to anxiolytic and antidepressant effects. This synergistic action—blocking the "excitatory" 5-HT2A pathway while finely tuning the "inhibitory" 5-HT1A pathway—is a clinically validated approach for treating complex mood and psychotic disorders.

This dual-receptor profile suggests a therapeutic potential for FPPO in conditions characterized by serotonergic dysregulation, such as major depressive disorder, generalized anxiety disorder, and schizophrenia.

Signaling Pathway Diagram

The following diagram illustrates the proposed interaction of FPPO with its primary molecular targets and the subsequent downstream signaling cascades.

Caption: Proposed dual mechanism of FPPO on serotonergic neurons.

Experimental Validation Workflow

To rigorously test the mechanistic hypothesis, a multi-tiered experimental approach is essential, progressing from in vitro target engagement to in vivo functional outcomes.

Workflow Diagram

Caption: A tiered workflow for validating the CNS mechanism of FPPO.

Detailed Experimental Protocols

Protocol 4.1: Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of FPPO for human 5-HT2A and 5-HT1A receptors.

Methodology:

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing either human recombinant 5-HT2A or 5-HT1A receptors.

-

Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

-

Resuspend the resulting pellet (membrane preparation) in fresh buffer and determine protein concentration via a Bradford assay.

-

-

Competition Binding Assay:

-

For 5-HT2A: Use [³H]-ketanserin as the radioligand.

-

For 5-HT1A: Use [³H]-8-OH-DPAT as the radioligand.

-

In a 96-well plate, combine receptor membranes (10-20 µg protein), a fixed concentration of radioligand (at its approximate Kd value), and 11 increasing concentrations of FPPO (e.g., 0.1 nM to 10 µM).

-

Define non-specific binding using a high concentration of a known unlabeled ligand (e.g., 10 µM mianserin for 5-HT2A, 10 µM serotonin for 5-HT1A).

-

Incubate plates for 60 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash filters three times with ice-cold buffer to remove unbound radioligand.

-

Measure radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate specific binding and plot the percentage of specific binding against the log concentration of FPPO.

-

Determine the IC50 value (concentration of FPPO that inhibits 50% of specific binding) using non-linear regression.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Data Presentation:

| Receptor Target | Radioligand | Test Compound | Binding Affinity (Ki, nM) |

| 5-HT2A | [³H]-ketanserin | FPPO | Experimental Value |

| 5-HT1A | [³H]-8-OH-DPAT | FPPO | Experimental Value |

Protocol 4.2: In Vitro Functional Assays

Objective: To determine the functional activity (antagonism/agonism) and potency (IC50/EC50) of FPPO at 5-HT2A and 5-HT1A receptors.

Methodology:

-

5-HT2A Antagonism (Calcium Flux Assay):

-

Use CHO-K1 cells co-expressing the human 5-HT2A receptor and a G-protein alpha subunit (Gα16) to force coupling to the calcium pathway.

-

Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pre-incubate cells with varying concentrations of FPPO for 15-30 minutes.

-

Stimulate the cells with an EC80 concentration of serotonin (the agonist).

-

Measure the resulting fluorescence signal, which corresponds to intracellular calcium release, using a fluorescence plate reader (e.g., FLIPR).

-

Plot the inhibition of the serotonin response against the FPPO concentration to determine the IC50 for antagonism.

-

-

5-HT1A Partial Agonism (cAMP Assay):

-

Use HEK293 cells expressing the human 5-HT1A receptor.

-

Pre-treat cells with forskolin to stimulate adenylyl cyclase and generate a baseline level of cyclic AMP (cAMP).

-

Add varying concentrations of FPPO to the cells and incubate.

-

Measure the resulting change in cAMP levels using a competitive immunoassay (e.g., HTRF or LANCE).

-

Agonists of the Gi-coupled 5-HT1A receptor will inhibit forskolin-stimulated cAMP production.

-

Plot the percentage inhibition of cAMP against FPPO concentration to determine the EC50. Compare the maximal effect of FPPO to a full agonist (e.g., 8-OH-DPAT) to determine its partial agonist nature.

-

Data Presentation:

| Receptor Target | Assay Type | Agonist/Antagonist | Potency (EC50/IC50, nM) | Efficacy (% of Full Agonist) |

| 5-HT2A | Calcium Flux | Antagonist | Experimental IC50 | N/A |

| 5-HT1A | cAMP Inhibition | Partial Agonist | Experimental EC50 | Experimental Value |

Conclusion and Future Directions

This guide outlines a robust, scientifically-grounded hypothesis for the mechanism of action of this compound. The proposed dual modulation of 5-HT2A and 5-HT1A receptors is a well-established paradigm for effective CNS therapeutics. The provided experimental framework serves as a self-validating system; successful progression through each tier, from high-affinity binding in vitro to predictable behavioral outcomes in vivo, would provide compelling evidence to support the hypothesis.

Future work should include comprehensive off-target screening to ensure safety and specificity, detailed pharmacokinetic studies to establish a viable dosing regimen, and exploration in more complex behavioral models relevant to cognitive deficits in schizophrenia or anhedonia in depression. The insights gained from this rigorous evaluation will be critical in determining the ultimate therapeutic promise of FPPO as a novel agent for CNS disorders.

References

- 1. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 2. Antidepressant-like activity of the phenylpiperazine pyrrolidin-2-one derivatives in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

Introduction: The Fluorophenylpiperazine Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of Fluorophenylpiperazine Derivatives

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique physicochemical properties.[1][2] Its six-membered heterocyclic structure with two opposing nitrogen atoms provides a combination of structural rigidity and conformational flexibility, along with opportunities for substitution at the N1 and N4 positions.[2][3] This versatility allows for the fine-tuning of a molecule's interaction with biological targets and optimization of its pharmacokinetic profile.[4] When combined with a fluorophenyl moiety, the resulting fluorophenylpiperazine derivatives exhibit a wide spectrum of biological activities, with a pronounced impact on the central nervous system (CNS).[1]

The introduction of a fluorine atom to the phenyl ring is a common strategy in drug design. Fluorine's high electronegativity and small size can significantly alter a molecule's pKa, lipophilicity, and metabolic stability. This can lead to enhanced binding affinity, improved blood-brain barrier penetration, and resistance to metabolic degradation by cytochrome P450 enzymes.[5] Consequently, fluorophenylpiperazine derivatives have been extensively investigated as modulators of various neuroreceptors and transporters, particularly within the serotonergic system.[6][7] This guide provides a technical overview of the synthesis, biological activities, and evaluation methods for this important class of compounds.

Pharmacological Landscape: Primary Molecular Targets

The biological activity of fluorophenylpiperazine derivatives is predominantly centered on their interaction with monoaminergic systems. The specific substitution pattern on both the phenyl and piperazine rings dictates their affinity and functional activity (agonist, antagonist, or partial agonist) at these targets.

Serotonin (5-HT) Receptors

The serotonin system is the most significant target for this class of compounds.[8] Their ability to modulate various 5-HT receptor subtypes underpins their potential therapeutic applications in psychiatric disorders like anxiety and depression.[6][9]

-

5-HT1A Receptors: Many fluorophenylpiperazine derivatives act as potent agonists or partial agonists at the 5-HT1A receptor.[6][10] The 5-HT1A receptor is a Gi/o-coupled autoreceptor found presynaptically on serotonergic neurons and postsynaptically in regions like the hippocampus and cortex.[8] Agonism at these receptors generally leads to a reduction in serotonergic neurotransmission, an effect associated with anxiolytic and antidepressant properties.[9][11] For example, para-Fluorophenylpiperazine (pFPP) is known to act primarily as a 5-HT1A receptor agonist.[10] Compounds designed as 5-HT1A agonists are often evaluated for their potential to treat anxiety and depressive disorders.[12]

-

5-HT2A/2C Receptors: Affinity for 5-HT2A and 5-HT2C receptors is also common among these derivatives.[10] The 5-HT2A receptor, a Gq/11-coupled receptor, is a key target for atypical antipsychotics and some antidepressants.[8][13] Antagonism at this receptor is a sought-after property for improving the side-effect profile of antipsychotic drugs. Some fluorophenylpiperazine derivatives show significant binding to these receptors, contributing to a complex pharmacological profile.[14]

Serotonin Transporter (SERT)

Beyond direct receptor interaction, some derivatives can also affect serotonin levels by interacting with the serotonin transporter (SERT).[15] For instance, m-chlorophenylpiperazine (mCPP), a related phenylpiperazine, has been shown to have an appreciable affinity for SERT, potentially inhibiting serotonin reuptake.[15] This dual mechanism of receptor modulation and reuptake inhibition is a feature of some modern antidepressants.

Other Targets

While the serotonergic system is the primary focus, these compounds are not exclusively selective. Depending on their structure, they can exhibit affinity for other targets:

-

Adrenergic Receptors: Some derivatives show beta-adrenolytic and vasodilating effects, indicating interaction with adrenergic receptors.[16][17]

-

Equilibrative Nucleoside Transporters (ENTs): Specific derivatives have been identified as inhibitors of ENTs, which play a role in adenosine regulation and chemotherapy.[18]

This polypharmacology, or the ability to interact with multiple targets, can be either a therapeutic advantage, offering a broader spectrum of action, or a disadvantage, leading to off-target side effects.

Structure-Activity Relationships (SAR)

The biological activity of fluorophenylpiperazine derivatives is highly dependent on their chemical structure. Key modifications that influence affinity and selectivity include the position of the fluorine atom, substitutions on the phenyl ring, and the nature of the substituent on the N4 position of the piperazine ring.[2][19]

-

Fluorine Position: The placement of the fluorine atom (ortho, meta, or para) on the phenyl ring significantly impacts receptor affinity. For example, in a series of coumarin derivatives, a 2-fluorophenylpiperazine moiety resulted in a high affinity for the 5-HT1A receptor.[14]

-

Aryl Substitutions: Additional substitutions on the phenyl ring can further modulate activity.

-

N4-Piperazine Substituent: The group attached to the second nitrogen of the piperazine ring is a critical determinant of the compound's overall pharmacological profile, often consisting of a long alkyl chain connected to another cyclic moiety.[7]

The diagram below illustrates the general scaffold and key points for chemical modification.

Caption: General structure of fluorophenylpiperazine derivatives and key modification points.

Experimental Evaluation of Biological Activity

A multi-tiered approach is required to fully characterize the biological activity of new fluorophenylpiperazine derivatives. This process flows from initial in vitro screening to more complex in vivo behavioral models.

Caption: Experimental workflow for the evaluation of fluorophenylpiperazine derivatives.

In Vitro Assays: Quantifying Molecular Interactions

The first step is to determine if and how strongly a compound interacts with its intended target.

Protocol 1: Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol is a classic method to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.[20]

Causality: This assay is chosen first because it directly measures the physical interaction between the compound and the target receptor, providing a quantitative measure of affinity. It is a high-throughput and cost-effective way to screen a library of compounds and eliminate non-binders early in the process.

Methodology:

-

Membrane Preparation: Homogenize tissue known to express the target receptor (e.g., rat hippocampus for 5-HT1A) or membranes from cells overexpressing the receptor in a cold buffer. Centrifuge to pellet the membranes and resuspend in an appropriate assay buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a specific 5-HT1A radioligand (e.g., [3H]8-OH-DPAT), and varying concentrations of the test fluorophenylpiperazine derivative.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Quantification: Wash the filters to remove non-specific binding. Place the filter discs into scintillation vials with a scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Use non-linear regression to calculate the IC50 value (the concentration of test compound that displaces 50% of the radioligand). Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Protocol 2: Functional Assay for 5-HT1A Agonist/Antagonist Activity

This assay determines whether a compound that binds to the receptor activates it (agonist) or blocks its activation (antagonist).[21][22]

Causality: Binding does not equal function. A compound can bind tightly but have no effect or an opposite effect. Functional assays are essential to understand the pharmacological nature of the compound. Since 5-HT1A is a Gi-coupled receptor, its activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP). Measuring this downstream effect confirms functional activity.

Methodology:

-

Cell Culture: Use a cell line (e.g., CHO or HEK293) stably transfected to express the human 5-HT1A receptor.

-

Assay Setup (Agonist Mode): Plate the cells and treat them with varying concentrations of the test compound. Include a known agonist as a positive control.

-

Assay Setup (Antagonist Mode): Pre-incubate the cells with varying concentrations of the test compound before adding a fixed concentration of a known 5-HT1A agonist (e.g., 8-OH-DPAT).

-

cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF or ELISA).

-

Data Analysis:

-

Agonist: Plot the cAMP response against the log concentration of the test compound to determine the EC50 (potency) and the maximal effect (Emax, efficacy).

-

Antagonist: Plot the inhibition of the agonist-induced response against the log concentration of the test compound to determine the IC50 (potency).

-

The diagram below illustrates the signaling pathway exploited in the functional assay.

Caption: Simplified 5-HT1A receptor signaling pathway for functional assays.

In Vivo Models: Assessing Therapeutic Potential

Once a compound shows promising in vitro activity, it is tested in animal models to assess its effects in a whole organism, which provides insights into its potential therapeutic efficacy and side effects.[23][24]

Protocol 3: Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely used behavioral assay to screen for anxiolytic-like effects in rodents.[25][26] It is based on the animal's natural aversion to open and elevated spaces.

Causality: This model is based on the conflict between the drive to explore a new environment and the fear of open, elevated areas. Anxiolytic drugs are expected to reduce the fear component, leading to increased exploration of the "anxiogenic" open arms. It is a standard, validated model for predicting anxiolytic efficacy.[23]

Methodology:

-

Apparatus: A plus-shaped maze raised from the floor, with two opposing arms open and two opposing arms enclosed by walls.

-

Acclimatization: Allow animals (typically mice or rats) to acclimate to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer the test compound, a vehicle control, and a positive control (e.g., diazepam) to different groups of animals via an appropriate route (e.g., intraperitoneal injection) at a set time before the test (e.g., 30 minutes).

-

Testing: Place the animal in the center of the maze, facing one of the enclosed arms, and allow it to explore for a set period (e.g., 5 minutes).

-

Data Collection: Use video tracking software to record and score behaviors, including the number of entries into the open and closed arms, and the time spent in each type of arm.

-

Data Analysis: An anxiolytic-like effect is indicated by a statistically significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries compared to the vehicle-treated group.

Protocol 4: Forced Swim Test (FST) for Antidepressant Activity

The FST is a common behavioral model used to screen for potential antidepressant drugs.[26][27] It is based on the principle that an animal will cease struggling and become immobile when placed in an inescapable, stressful situation.

Causality: This test models behavioral despair. Antidepressant medications are known to prolong the latency to immobility and reduce the total duration of immobility, suggesting an increase in coping behavior. It is a predictive model for antidepressant efficacy, particularly for compounds acting on the monoaminergic system.[27]

Methodology:

-

Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

-

Drug Administration: Administer the test compound, vehicle, and a positive control (e.g., fluoxetine) according to a specific dosing regimen (acute or chronic).

-

Testing: Place the animal into the cylinder for a 6-minute session. The first 2 minutes are typically considered a habituation period and are not scored.

-

Data Collection: For the final 4 minutes, a trained observer or automated software scores the duration of immobility. Immobility is defined as the cessation of struggling and making only the minimal movements necessary to keep the head above water.

-

Data Analysis: An antidepressant-like effect is indicated by a statistically significant reduction in the total duration of immobility in the drug-treated group compared to the vehicle-treated group.

Quantitative Data Summary

The following table summarizes representative binding affinity data for fluorophenylpiperazine derivatives at serotonin receptors, compiled from the literature. This allows for a direct comparison of potency and selectivity.

| Compound ID | Phenyl Substitution | N4-Piperazine Moiety | Target Receptor | Binding Affinity (Ki, nM) | Reference |

| 1 | 2-Fluorophenyl | 4-(6-acetyl-4-methylcoumarin-7-yl)butoxy | 5-HT1A | 1.04 | [14] |

| 2 | 2-Chlorophenyl | 4-(6-acetyl-4-methylcoumarin-7-yl)butoxy | 5-HT1A | 0.57 | [14] |

| 3 | 3-Bromophenyl | 4-(6-acetyl-4-methylcoumarin-7-yl)butoxy | 5-HT1A | 0.78 | [14] |

| pFPP | 4-Fluorophenyl | H | 5-HT1A | High Affinity (qualitative) | [10] |

| mCPP | 3-Chlorophenyl | H | SERT | ~230 (IC50) | [15] |

Conclusion and Future Directions

Fluorophenylpiperazine derivatives represent a rich and enduring scaffold in neuropharmacology. Their primary mechanism of action involves the modulation of serotonin receptors, particularly the 5-HT1A subtype, which positions them as promising candidates for the development of novel anxiolytics and antidepressants.[1][12] The strategic placement of the fluorine atom provides a powerful tool for optimizing potency and metabolic stability.

Future research will likely focus on developing derivatives with tailored polypharmacology—for example, combining 5-HT1A agonism with SERT inhibition or 5-HT2A antagonism in a single molecule. This approach could lead to therapies with faster onset of action and improved efficacy over existing treatments.[4][7] As our understanding of the structural biology of these receptors improves, computational methods and structure-based design will play an increasingly important role in the rational design of the next generation of fluorophenylpiperazine-based therapeutics.[3]

References

- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]

- 8. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The future of 5-HT1A receptor agonists. (Aryl-piperazine derivatives) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. para-Fluorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 11. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 12. Discovery of Novel Indolealkylpiperazine Derivatives as Potent 5-HT1A Receptor Agonists for the Potential Future Treatment of Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [Effects of a (fluorophenyl) piperazine derivative (substance IIIv) on cardiovascular function] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]

- 18. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. Problems in in vitro receptor binding studies and identification and role of serotonin receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 22. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. jddtonline.info [jddtonline.info]

- 24. The age of anxiety: role of animal models of anxiolytic action in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Animal models for screening anxiolytic-like drugs: a perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Analysis of anxiolytic and anti-depressant potential of <i>Bombyx mori</i> in <i>in vivo</i> mouse mode - International Journal of Health Sciences [intjhs.org]

- 27. herbmedpharmacol.com [herbmedpharmacol.com]

An In-Depth Technical Guide to the Interrogation of 1-(4-Fluorophenyl)piperazin-2-one Hydrochloride at Dopamine Receptors

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate signaling of dopamine receptors within the central nervous system (CNS) underpins a vast array of physiological and pathological processes, making them prime targets for therapeutic intervention in neuropsychiatric disorders.[1][2] This guide provides a comprehensive technical framework for the investigation of a novel compound, 1-(4-Fluorophenyl)piperazin-2-one hydrochloride, and its potential interactions with dopamine receptor subtypes. While direct empirical data for this specific molecule is nascent, this document synthesizes established principles of dopamine receptor pharmacology and structure-activity relationships (SAR) of arylpiperazine derivatives to propose a rigorous, multi-tiered experimental strategy.[3] We present detailed, field-proven protocols for radioligand binding assays and functional characterization, enabling researchers to elucidate the binding affinity, selectivity, and functional consequences of this compound's engagement with D1-like and D2-like dopamine receptors. This whitepaper is designed to serve as a practical roadmap for academic and industry scientists seeking to characterize novel chemical entities targeting the dopaminergic system.

Introduction: The Dopaminergic System and the Arylpiperazine Scaffold

The dopaminergic system, with its five distinct G-protein coupled receptor (GPCR) subtypes (D1-D5), is a critical modulator of motor control, cognition, motivation, and reward.[1][4] These receptors are broadly classified into two families: the D1-like (D1 and D5) receptors, which couple to Gαs/olf to stimulate adenylyl cyclase, and the D2-like (D2, D3, and D4) receptors, which couple to Gαi/o to inhibit adenylyl cyclase and modulate ion channel activity.[4] Dysregulation of dopaminergic neurotransmission is a hallmark of numerous neurological and psychiatric conditions, including Parkinson's disease, schizophrenia, and addiction.[5][6][7] Consequently, the development of subtype-selective dopamine receptor ligands remains a significant endeavor in medicinal chemistry.

The arylpiperazine moiety is a well-established pharmacophore found in numerous CNS-active drugs, including atypical antipsychotics and antidepressants.[3] Compounds bearing this scaffold have been shown to interact with a variety of neurotransmitter receptors, with many exhibiting affinity for dopamine D2 and D3 receptors.[8][9][10] The structural analogue of our target compound, 1-(4-fluorophenyl)piperazine, is a known metabolite of several psychoactive drugs and has been primarily studied for its effects on serotonin receptors.[11] The introduction of a carbonyl group at the 2-position of the piperazine ring in This compound (Figure 1) introduces a lactam function, which is anticipated to alter the compound's electronic distribution, conformation, and hydrogen bonding potential, thereby potentially modifying its pharmacological profile at dopamine receptors.

Figure 1: Chemical Structure of this compound Molecular Formula: C₁₀H₁₂ClFN₂O Molecular Weight: 230.67 g/mol

While direct experimental evidence for the interaction of this compound with dopamine receptors is not yet prevalent in the literature, its structural similarity to known dopamine receptor ligands warrants a thorough investigation.[12][13] This guide outlines the necessary experimental workflows to comprehensively characterize this potential interaction.

Proposed Experimental Workflow for Characterization

A systematic approach is essential to define the pharmacological signature of this compound at dopamine receptors. The proposed workflow (Figure 2) begins with primary binding assays to establish affinity, followed by functional assays to determine the nature of the interaction (agonist, antagonist, or modulator).

Caption: Proposed experimental workflow for characterizing the interaction of this compound with dopamine receptors.

Methodologies for In-Vitro Characterization

Radioligand Binding Assays: Quantifying Affinity and Selectivity

The initial step in characterizing a novel ligand is to determine its binding affinity (Ki) for the target receptors. Competition binding assays are the gold standard for this purpose. These assays measure the ability of the test compound to displace a radiolabeled ligand with known high affinity and selectivity for a specific receptor subtype.

Protocol 1: Dopamine D2 Receptor Competition Binding Assay

-

Cell Culture and Membrane Preparation:

-

Culture HEK293 or CHO cells stably expressing the human dopamine D2 receptor (long isoform).

-

Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

-

-

Assay Setup:

-

Prepare a dilution series of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

-

In a 96-well plate, combine:

-

Receptor membranes (typically 10-20 µg protein per well).

-

Radioligand: [³H]-Spiperone or [³H]-Raclopride (at a concentration near its Kd).

-

Varying concentrations of the test compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

-

Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known D2 antagonist, e.g., 10 µM haloperidol).

-

-

Incubation and Termination:

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Rapidly terminate the binding reaction by vacuum filtration through GF/B glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

-

Detection and Data Analysis:

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis (sigmoidal dose-response).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Table 1: Recommended Radioligands for Dopamine Receptor Subtypes

| Receptor Subtype | Recommended Radioligand |

| D1 | [³H]-SCH23390 |

| D2 | [³H]-Spiperone, [³H]-Raclopride |

| D3 | [³H]-7-OH-DPAT, [¹²⁵I]-Iodosulpride |

| D4 | [³H]-Nemonapride |

| D5 | [³H]-SCH23390 |

By performing similar assays for all five dopamine receptor subtypes, a selectivity profile for this compound can be established.

Functional Assays: Elucidating the Mode of Action

Once binding affinity is confirmed, it is crucial to determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist/inverse agonist.

Protocol 2: D2-like Receptor Functional Assay (cAMP Inhibition)

D2-like receptors are Gαi/o-coupled, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

-

Cell Culture:

-

Use CHO or HEK293 cells stably co-expressing a human D2-like receptor (e.g., D2 or D3) and a forskolin-sensitive adenylyl cyclase.

-

-

Agonist Mode Assay:

-

Pre-treat cells with the test compound at various concentrations.

-

Stimulate adenylyl cyclase with a fixed concentration of forskolin (e.g., 1-10 µM).

-

Incubate for 15-30 minutes at 37°C.

-

Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

-